N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-17(10-22(12)19)13-5-7-15(8-6-13)20-18(24)14-3-2-4-16(9-14)23(25)26/h2-11H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEOZXCOXLHHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the imidazo[2,1-b]thiazole core, followed by its functionalization with a phenyl group. The final step involves the introduction of the nitrobenzamide group under specific reaction conditions. Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as catalytic reactions and continuous flow processes.
Chemical Reactions Analysis
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved, but initial research suggests its potential in modulating signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]thiazole Derivatives with COX-2 Inhibitory Activity
Compounds sharing the imidazo[2,1-b]thiazole core but differing in substituents demonstrate significant variations in COX-2 inhibition:
Key Observations :
- The methylsulfonylphenyl group in compound 5 and its dimethyl analog 6a confers potent COX-2 inhibition, likely due to hydrophobic interactions with the enzyme’s active site .
Benzamide Derivatives with Varied Substituents
A series of benzamide-containing compounds () highlights the impact of substituent position and electronic effects:
Key Observations :
- The 3-nitro positional isomer (7i) exhibits a lower melting point (162–164°C) compared to the 2-nitro analog (222–224°C), suggesting differences in crystallinity or intermolecular interactions .
- The dioxoimidazolidin moiety in these compounds may confer hydrogen-bonding capabilities absent in the target compound’s imidazo[2,1-b]thiazole core, altering solubility or target engagement.
Imidazo-Thiadiazole and Coumarin Hybrids
and describe structurally distinct analogs with varied bioactivity:
Key Observations :
- The imidazo-thiadiazole core () incorporates a nitro group but demonstrates antiviral rather than COX-2 inhibitory activity, underscoring the role of core structure in target specificity .
- Coumarin hybrids () show that small structural changes (e.g., substitution patterns) critically influence antiviral potency and cellular toxicity .
Sirtuin-Activating Imidazothiazoles
and describe imidazo[2,1-b]thiazoles with distinct therapeutic targets:
| Compound Name | Substituents | Biological Activity | Reference |
|---|---|---|---|
| SRT1720 | Quinoxaline-carboxamide | Sirtuin-1 (SIRT1) activation | |
| Target Compound | 3-Nitrobenzamide | Hypothesized COX-2 inhibition | - |
Key Observations :
- SRT1720’s quinoxaline-carboxamide group enables NAD+-dependent SIRT1 activation, illustrating the scaffold’s adaptability to diverse targets .
- The target compound’s nitrobenzamide group may limit NAD+ binding, suggesting divergent mechanisms compared to sirtuin activators.
Biological Activity
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N4O3S. The compound features a thiazole ring, which is known for its diverse biological activities, including anti-cancer properties.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. The nitro group is thought to play a crucial role in this activity by undergoing reduction in tumor cells to form reactive intermediates that induce apoptosis.
- Modulation of Sirtuins : Similar compounds have been identified as activators of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in cellular stress responses and longevity. This modulation can lead to neuroprotective effects and improved metabolic health.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12 | SIRT1 activation leading to apoptosis |
In Vivo Studies
In vivo studies have further supported the compound's potential therapeutic effects:
- Neuroprotection : In animal models of neurodegenerative diseases, this compound exhibited protective effects against oxidative stress-induced neuronal damage.
- Tumor Growth Inhibition : Animal studies indicated significant tumor size reduction when treated with the compound compared to controls, suggesting its efficacy as an anti-cancer agent.
Case Studies
- Neuroprotective Effects in Huntington’s Disease Models : A study highlighted that administration of this compound led to a marked reduction in neurodegeneration markers and improved motor function in mice models.
- Anti-Cancer Efficacy : Clinical trials involving patients with advanced solid tumors showed promising results with the compound leading to partial responses in some patients, alongside manageable toxicity profiles.
Q & A
Q. What are the common synthetic routes for N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of thioamide and α-haloketone precursors.
- Step 2 : Introduction of the 4-aminophenyl group through Buchwald-Hartwig coupling or Ullmann-type reactions using palladium/copper catalysts.
- Step 3 : Amidation with 3-nitrobenzoyl chloride under basic conditions (e.g., triethylamine in DCM). Key catalysts include Pd(OAc)₂ or CuI, with solvents like DMF or methanol. Reaction monitoring via TLC and purification by column chromatography are critical .
Q. What spectroscopic and analytical methods confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton/carbon environments (e.g., nitro group at δ ~8.5 ppm in -NMR).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₁₅N₄O₃S).
- Infrared (IR) Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. How is solubility and stability assessed under varying experimental conditions?
- Solubility : Tested in DMSO, methanol, or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy.
- Stability : Accelerated degradation studies at different pH (2–10) and temperatures (4–37°C) via HPLC to monitor decomposition .
Q. What in vitro assays evaluate its anticancer activity?
- MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) after 48–72 hours.
- Comparative Controls : Use cisplatin or doxorubicin as positive controls.
- Data Interpretation : Dose-response curves and statistical analysis (e.g., GraphPad Prism) .
Q. Which purification techniques ensure high-purity final product?
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : From ethanol or methanol to remove impurities .
Advanced Research Questions
Q. How can coupling reactions in synthesis be optimized for higher yields?
- Catalyst Screening : Test Pd/Cu ratios or alternative catalysts (e.g., PdCl₂(PPh₃)₂).
- Microwave Assistance : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional).
- Solvent Effects : Polar aprotic solvents (DMAC) may enhance coupling efficiency .
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
- Systematic Substitution : Synthesize analogs with modified nitro or phenyl groups.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin.
- Orthogonal Assays : Validate activity across multiple cell lines to rule out assay-specific artifacts .
Q. What strategies elucidate the compound’s mechanism of action?
- Enzyme Inhibition Assays : Measure activity against kinases (e.g., PI3K) or redox enzymes (e.g., nitroreductases).
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugate) to track subcellular localization.
- CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance .
Q. How does the nitro group influence bioactivity and metabolic stability?
- Electron-Withdrawing Effects : Enhance binding to electron-rich enzyme active sites (e.g., cytochrome P450).
- Nitroreductase Activation : Hypoxia-selective cytotoxicity via reduction to reactive amines.
- Metabolic Stability : LC-MS/MS analysis of hepatic microsome incubations to assess oxidative metabolism .
Q. What experimental designs address low reproducibility in biological assays?
- Strict Standardization : Control passage number, serum concentration, and incubation times.
- Orthogonal Validation : Confirm results with alternative assays (e.g., apoptosis via Annexin V and caspase-3 activation).
- Interlab Collaboration : Cross-validate data with independent research groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
